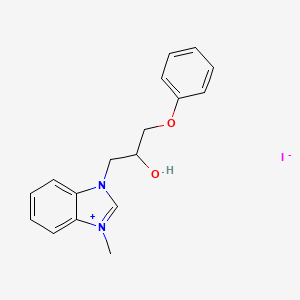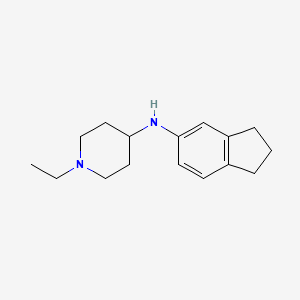
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
作用机制
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist and blocks the activation of NMDA receptors. This leads to a reduction in the influx of calcium ions into the neurons, which can prevent excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
This compound 49823 has been found to have various biochemical and physiological effects. It can reduce the levels of glutamate in the brain, which can prevent excitotoxicity. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
实验室实验的优点和局限性
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It has a high affinity for the glycine site of NMDA receptors and can be used to study the role of NMDA receptors in various neurological disorders. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential application is in the treatment of traumatic brain injury, where it has been found to have neuroprotective effects. It can also be studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, the development of more soluble analogs of this compound 49823 could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound 49823 is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a glycine site NMDA receptor antagonist and can prevent excitotoxicity and neurodegeneration. While it has some limitations, it has several advantages for lab experiments and has potential applications in the treatment of various neurological disorders. Further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves the reaction of 5-chloro-2-methoxyaniline with N-methyl-N-(methylsulfonyl) glycine tert-butyl ester in the presence of a base. The resulting product is then deprotected to yield the final compound.
科学研究应用
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can reduce the damage caused by excitotoxicity.
属性
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(11)5-8(9)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZXKUWVQVDCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

